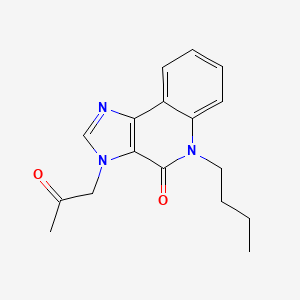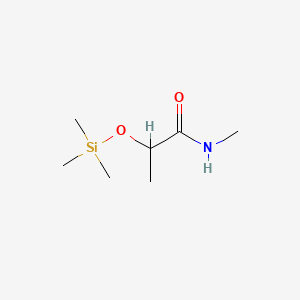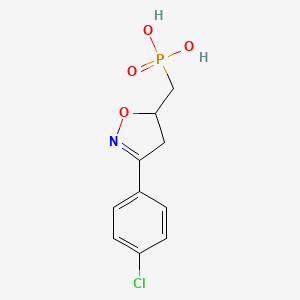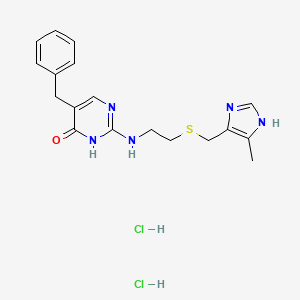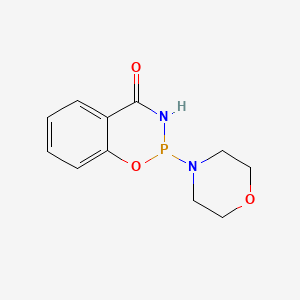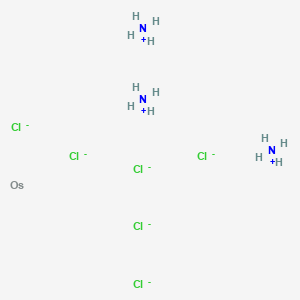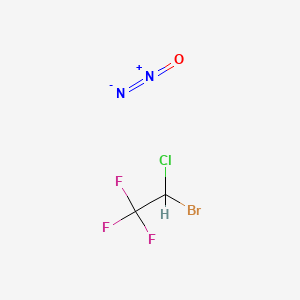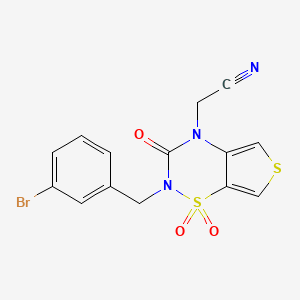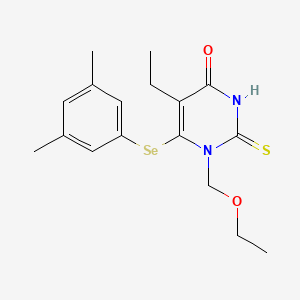
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a seleno group attached to a dimethylphenyl ring, an ethoxymethyl group, and a thioxo group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- involves several steps. The synthetic route typically starts with the preparation of the pyrimidinone core, followed by the introduction of the seleno group, ethoxymethyl group, and thioxo group. The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct attachment of these groups. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the seleno, ethoxymethyl, or thioxo groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects. Additionally, it has applications in the industry as a catalyst or intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- involves its interaction with specific molecular targets and pathways. The seleno group is known to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species or modulation of redox-sensitive pathways. The ethoxymethyl and thioxo groups may also contribute to its overall activity by influencing its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
When compared to similar compounds, 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- stands out due to its unique combination of functional groups. Similar compounds include other pyrimidinones with different substituents, such as 6-(phenylseleno)-1-(methoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone and 6-(3,5-dimethylphenyl)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone. The presence of the seleno group in 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- is particularly noteworthy, as it imparts unique chemical and biological properties that are not observed in its analogs.
Propiedades
Número CAS |
172255-91-3 |
|---|---|
Fórmula molecular |
C17H22N2O2SSe |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
6-(3,5-dimethylphenyl)selanyl-1-(ethoxymethyl)-5-ethyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C17H22N2O2SSe/c1-5-14-15(20)18-17(22)19(10-21-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,22) |
Clave InChI |
RRESONXUUJGQJV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(C(=S)NC1=O)COCC)[Se]C2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


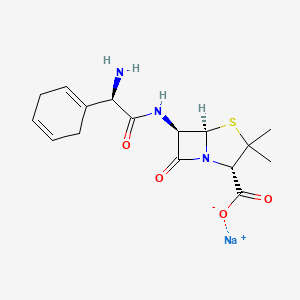
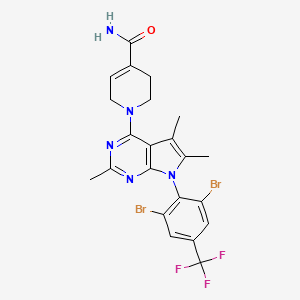


![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)
